N-(5-bromopyridin-2-yl)-4-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents . The process starts with the preparation of key intermediates, such as 5-bromo-2-chloropyridine and 4-chloro-3,5-dimethylphenol, which are then coupled under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up using practical processes that ensure high yield and cost-effectiveness. For example, a one-pot synthesis method can be employed, which involves continuous steps such as Friedel-Crafts acylation and hydroboration reduction . This method is advantageous as it reduces the need for intermediate purification and minimizes waste production.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A simpler pyridine derivative used in similar synthetic applications.
4-Chloro-3,5-dimethylphenol: Another related compound with similar functional groups.
Uniqueness
N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from simpler analogues .
Properties
Molecular Formula |
C34H35BrClN3O4 |
---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-[3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C34H35BrClN3O4/c1-18-11-24(12-19(2)32(18)36)43-17-22-13-21(7-9-27(22)42-6)30-29(33(41)39-28-10-8-23(35)16-37-28)20(3)38-25-14-34(4,5)15-26(40)31(25)30/h7-13,16,30,38H,14-15,17H2,1-6H3,(H,37,39,41) |
InChI Key |
KNHLQXDAFDLERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)NC5=NC=C(C=C5)Br)C)OC |
Origin of Product |
United States |
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